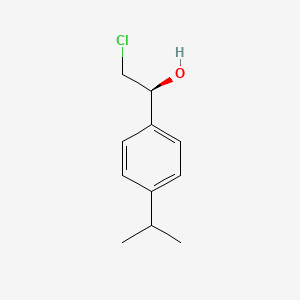

(1S)-2-Chloro-1-(4-isopropyl-phenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

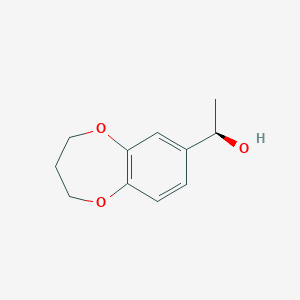

“(1S)-2-Chloro-1-(4-isopropyl-phenyl)ethanol” is an organic compound that contains a chlorine atom, an isopropyl group, and a phenyl group. The presence of these functional groups suggests that the compound may have interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenyl compound with an isopropyl group and a chlorine atom. This could potentially be achieved through a series of reactions involving electrophilic aromatic substitution and nucleophilic substitution .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorine atom, isopropyl group, and phenyl group would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. The chlorine atom might make the compound susceptible to nucleophilic substitution reactions, while the phenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the chlorine atom might increase the compound’s polarity, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Antioxidant and Anti-inflammatory Applications

Research on phenolic compounds like tyrosol and hydroxytyrosol, which are structurally related to the query compound, highlights their potential in dentistry due to their antioxidant, anti-inflammatory, and anti-tumor properties. These compounds are derived from olives, olive oil, and wine, indicating the relevance of similar structures in medical applications (Ramos et al., 2020).

Biofuel and Energy Production

Ethanol, a compound related to the one , is a key renewable energy carrier, with research focusing on its reforming for hydrogen production. The use of catalysts and conditions like the presence of Rh and Ni catalysts plays a crucial role in optimizing hydrogen production through ethanol reforming (Ni et al., 2007). Additionally, ethanol's role as a biofuel and its impact on engine performance and emissions are significant areas of investigation, suggesting the importance of research on related compounds (Yusuf & Inambao, 2018).

Environmental Impact

The transport and fate of ethanol in groundwater contaminated by gasohol spills have been studied to understand the environmental impact of using ethanol as a gasoline component. This research indicates the need to consider the overall impact of gasoline oxygenates in the environment, relevant to similar chemical structures (Powers et al., 2001).

Chemical Processing and Synthesis

The mechanism of ethanol synthesis on rhodium suggests insights into the synthesis of related compounds, highlighting the role of catalysts and surface interactions in the production of ethanol and potentially similar structures (Bwoker, 1992).

Sustainability and Purification Techniques

Advances in ethanol production methods, purification techniques, and analytical techniques suggest a broader relevance for the purification and quality assurance of related compounds. This encompasses the development of simplified alcohol production and potential improvements in the quality beyond fuel grade, indicating the importance of research into similar chemicals for various applications (Onuki et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1S)-2-chloro-1-(4-propan-2-ylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,7H2,1-2H3/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHPUCNTAHSKSY-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CCl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)[C@@H](CCl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6319482.png)

![tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate](/img/structure/B6319494.png)

![1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3](/img/structure/B6319525.png)

![4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-benzoic acid methyl ester, 95%](/img/structure/B6319537.png)